3-Ethylpyridin-2-ol
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Description
3-Ethylpyridin-2-ol is not directly mentioned in the provided papers; however, the papers do discuss various pyridine derivatives which can offer insights into the chemical behavior and properties that 3-Ethylpyridin-2-ol might exhibit. Pyridine derivatives are a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Synthesis Analysis
The
Scientific Research Applications
Application 1: Photophysical Behavior Study
- Summary of the Application : The study unraveled the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine, a molecule similar to 3-Ethylpyridin-2-ol. The molecule showed excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
- Methods of Application : The molecule was investigated using steady state, time resolved and ultrafast spectroscopies. The results were interpreted based on X-ray diffraction studies and DFT/TDDFT calculations .
- Results or Outcomes : The study demonstrated that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .
Application 2: Reactions with Pentafluoro- and Pentachloropyridine
- Summary of the Application : The study reported the reactions of pyridin-2-ol, a compound similar to 3-Ethylpyridin-2-ol, with pentafluoro- and pentachloropyridines .
- Methods of Application : The reactions were studied and the structures of the resulting compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
- Results or Outcomes : Pyridin-2-ol was found to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
properties
IUPAC Name |
3-ethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQLEGOEWMCCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493608 |
Source
|
Record name | 3-Ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyridin-2-ol | |
CAS RN |
62969-86-2 |
Source
|
Record name | 3-Ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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